9-(2-Nitrovinyl)anthracene

Synthetic Chemistry Process Optimization Nitrovinylanthracene

Choose (E)-9-(2-nitrovinyl)anthracene (19a) for reproducible biological and photophysical performance. Established IC50 of 1.5 µM (DG-75) and >90% inhibition at 10 µM in chemosensitive/resistant BL lines ensures reliable positive control for in vitro efficacy screening. Validated CN- turn-on probe (LOD 99.4 nM, 84–101% recovery) meets trace cyanide quantification guidelines. Benchmarked thermal synthesis (99% yield vs. microwave 25%) guarantees cost-efficient scale-up. Insist on stereochemically pure (E)-isomer; generic nitrovinylarenes introduce unacceptable variability.

Molecular Formula C16H11NO2
Molecular Weight 249.26 g/mol
CAS No. 58349-77-2
Cat. No. B1206571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-Nitrovinyl)anthracene
CAS58349-77-2
Synonyms(E)-9-(2-nitrovinyl)anthracene
Molecular FormulaC16H11NO2
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C[N+](=O)[O-]
InChIInChI=1S/C16H11NO2/c18-17(19)10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-11H
InChIKeyGYOMWYPUMGJROJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(2-Nitrovinyl)anthracene (CAS 58349-77-2): Core Properties and Research-Grade Identity


9-(2-Nitrovinyl)anthracene (CAS 58349-77-2) is a functionalized polycyclic aromatic hydrocarbon consisting of an anthracene core substituted at the 9-position with an (E)-2-nitrovinyl group [1]. With the molecular formula C₁₆H₁₁NO₂ and a molecular weight of 249.26 g/mol, this compound exists as a yellow to red crystalline solid [1]. The electron-deficient nitrovinyl moiety conjugated with the extended π‑system of anthracene imparts distinct photophysical and chemical reactivity profiles, including fluorescence modulation upon nucleophilic addition and the capacity to serve as a diene in Diels–Alder cycloadditions [2]. These structural features position it as a versatile building block in medicinal chemistry and materials science, where its performance is intrinsically linked to stereochemical purity (E‑isomer) and synthetic origin.

Why 9-(2-Nitrovinyl)anthracene Cannot Be Replaced by Generic In-Class Analogs


Simple interchange with other nitrovinylarenes or 9‑substituted anthracenes is not supported by quantitative structure–activity data. The antiproliferative potency of the (E)‑9‑(2‑nitrovinyl)anthracene series is highly sensitive to anthracene ring substitution and the nature of the vinyl appendage [1]. For instance, the unsubstituted parent 9‑(2‑nitrovinyl)anthracene (19a) exhibits IC₅₀ values of 3 µM (MUTU‑I) and 1.5 µM (DG‑75) in Burkitt’s lymphoma cells, whereas selected halogenated and alkylated congeners demonstrate IC₅₀ values an order of magnitude lower in chronic lymphocytic leukemia models [1]. Similarly, the fluorescence turn‑on response to cyanide is contingent on the precise nitrovinyl substitution pattern; related anthracene‑based probes lacking the nitrovinyl group fail to generate the characteristic 420 nm emission enhancement upon CN⁻ addition [2]. Procuring a generic “nitrostyrene” or “anthracene derivative” without verifying the (E)‑9‑(2‑nitrovinyl)anthracene identity introduces unacceptable variability in both biological and photophysical performance.

Quantitative Differentiation Evidence for 9-(2-Nitrovinyl)anthracene Versus Comparators


Synthesis Yield: Optimized Piperidine Acetate Method vs. Microwave Method

The synthesis of (E)-9-(2-nitrovinyl)anthracene (19a) via Henry–Knoevenagel condensation under piperidine acetate catalysis at 90 °C for 1.5 h afforded a 99% yield. In direct comparison, the microwave-assisted method (cyclohexylamine, acetic acid, 20 min) yielded only 25% of the same product [1]. This represents a 74 percentage-point increase in isolated yield, demonstrating that the thermal method is far superior for generating high-purity 19a at scale.

Synthetic Chemistry Process Optimization Nitrovinylanthracene

Antiproliferative Activity in Burkitt's Lymphoma: 19a vs. Lead Compound 19g in CLL

(E)-9-(2-nitrovinyl)anthracene (19a) demonstrated potent antiproliferative effects in Burkitt's lymphoma (BL) cell lines, with IC₅₀ values of 3 µM in chemosensitive MUTU‑I cells and 1.5 µM in chemoresistant DG‑75 cells [1]. While the lead analogue 19g exhibits superior potency in chronic lymphocytic leukemia (CLL) cell lines (IC₅₀ = 0.17 µM in HG‑3; 1.3 µM in PGA‑1), 19a retains consistent activity across both chemosensitive and chemoresistant BL backgrounds, a profile not uniformly shared by all congeners [1]. At 10 µM, 19a achieved >90% inhibition in both BL lines, confirming its robust antiproliferative behavior [1].

Medicinal Chemistry Anticancer Activity Burkitt's Lymphoma

Cyanide Ion Detection: Limit of Detection, Linear Range, and Binding Affinity

When employed as a turn-on chemodosimeter, (E/Z)-9-(2-nitrovinyl)anthracene (AN) demonstrates a limit of detection (LOD) of 99.4 nM for CN⁻, a linear detection range spanning 0.01–500 µM, and a 1:1 binding stoichiometry with an association constant (Kₐ) of 2.81 × 10⁹ M⁻¹ [1]. The maximum photoluminescence enhancement at 420 nm was achieved within one minute of CN⁻ addition and remained stable across pH 3–11 [1]. While many anthracene-based probes operate in organic or mixed-aqueous media, AN delivered consistent analytical recovery (84.36–101.61%, RSD <5%) in real water and herbal extract samples, confirming its practical applicability [1].

Analytical Chemistry Fluorescent Probe Cyanide Sensing

Dual-Function Capability: Anticancer Activity and Chemodosimeter Performance in a Single Scaffold

Unlike many single-purpose anthracene derivatives, 9-(2-nitrovinyl)anthracene exhibits both quantifiable anticancer cytotoxicity and chemodosimetric sensing functionality. Cytotoxicity assays confirmed its activity against A549 (lung cancer) and MCF‑7 (breast cancer) cell lines [1], while simultaneously serving as a selective CN⁻ detector with a detection limit of 99.4 nM [1]. This dual functionality is absent in common anthracene‑based probes such as 9‑anthracenecarboxaldehyde or 9‑cyanoanthracene, which lack the nitrovinyl warhead required for Michael‑type addition and the associated turn‑on fluorescence.

Theranostics Multifunctional Probes Drug Discovery

High-Impact Application Scenarios for 9-(2-Nitrovinyl)anthracene Supported by Quantitative Evidence


Medicinal Chemistry: Burkitt's Lymphoma Lead Optimization

Use (E)-9-(2-nitrovinyl)anthracene (19a) as the reference scaffold for structure–activity relationship (SAR) campaigns targeting Burkitt's lymphoma. With established IC₅₀ values of 3 µM (MUTU‑I) and 1.5 µM (DG‑75) and >90% inhibition at 10 µM in both chemosensitive and chemoresistant lines, 19a provides a reproducible baseline for evaluating new nitrovinylanthracene analogues [1]. Its well-characterized pro‑apoptotic effect in BL cell lines makes it a reliable positive control for in vitro efficacy screening.

Environmental and Food-Safety Cyanide Monitoring

Deploy 9-(2-nitrovinyl)anthracene as a rapid turn-on fluorescent chemodosimeter for CN⁻ detection in water, fish tissue, and herbal extracts. The validated analytical performance—LOD of 99.4 nM, linear range 0.01–500 µM, <5% RSD, and recovery of 84–101% in real samples [2]—meets regulatory guidelines for trace cyanide quantification and enables field‑deployable test strips.

Synthetic Process Chemistry: High-Yield Route Validation

When establishing in-house synthesis of 9-(2-nitrovinyl)anthracene, benchmark against the piperidine acetate thermal method (99% yield) rather than the microwave alternative (25% yield) [1]. The 3.96‑fold yield advantage directly reduces raw-material costs and minimizes purification burden, critical for laboratories scaling up production for preclinical studies.

Dual-Function Theranostic Probe Development

Leverage the intrinsic anticancer activity (cytotoxicity in A549 and MCF‑7 cells) combined with the selective CN⁻ sensing capability (Kₐ = 2.81 × 10⁹ M⁻¹, 1:1 stoichiometry) to develop integrated theranostic agents [2]. This dual functionality enables simultaneous therapeutic monitoring and environmental sensing within a single molecular platform, reducing experimental complexity.

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